molecular formula C10H9F3O B13926271 1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone

1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone

Cat. No.: B13926271
M. Wt: 202.17 g/mol
InChI Key: YAFLKHKZFMKNCZ-UHFFFAOYSA-N
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Description

1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C10H9F3O It is a derivative of acetophenone, characterized by the presence of a trifluoromethyl group and a methyl group on the phenyl ring

Chemical Reactions Analysis

1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate enzyme activity and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-[3-methyl-5-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-6-3-8(7(2)14)5-9(4-6)10(11,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFLKHKZFMKNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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